alpha-(Bromomethyl)benzyl 2-ethylhexyl ether
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Overview
Description
Alpha-(Bromomethyl)benzyl 2-ethylhexyl ether: is an organic compound with the molecular formula C16H25BrO and a molecular weight of 313.27 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a benzyl ring, which is further connected to a 2-ethylhexyl ether moiety. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Bromomethyl)benzyl 2-ethylhexyl ether typically involves the bromination of benzyl 2-ethylhexyl ether. The reaction is carried out under controlled conditions using bromine or other brominating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high throughput. The process involves the use of automated systems to control the reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Alpha-(Bromomethyl)benzyl 2-ethylhexyl ether undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl ethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzyl ethers.
Scientific Research Applications
Alpha-(Bromomethyl)benzyl 2-ethylhexyl ether finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-(Bromomethyl)benzyl 2-ethylhexyl ether involves the interaction of the bromomethyl group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site .
Comparison with Similar Compounds
Benzyl 2-ethylhexyl ether: Lacks the bromomethyl group, resulting in different reactivity and applications.
Alpha-(Chloromethyl)benzyl 2-ethylhexyl ether: Contains a chloromethyl group instead of a bromomethyl group, leading to variations in reactivity and chemical behavior.
Uniqueness: Alpha-(Bromomethyl)benzyl 2-ethylhexyl ether is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and enables specific chemical transformations that are not possible with similar compounds .
Properties
CAS No. |
21270-00-8 |
---|---|
Molecular Formula |
C16H25BrO |
Molecular Weight |
313.27 g/mol |
IUPAC Name |
[2-bromo-1-(2-ethylhexoxy)ethyl]benzene |
InChI |
InChI=1S/C16H25BrO/c1-3-5-9-14(4-2)13-18-16(12-17)15-10-7-6-8-11-15/h6-8,10-11,14,16H,3-5,9,12-13H2,1-2H3 |
InChI Key |
MJFXWVHYGDHZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
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